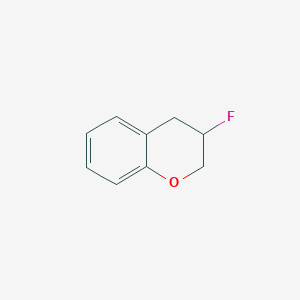
(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid is an organoboron compound with the molecular formula C5H12BNO4 This compound is characterized by the presence of a boronic acid group, an amino group, and a methoxy group attached to a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid typically involves the reaction of boronic acid derivatives with appropriate amino and methoxy-containing precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the amino group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(3-Amino-4-hydroxy-4-oxobutyl)boronic acid
- (S)-(3-Amino-4-ethoxy-4-oxobutyl)boronic acid
- (S)-(3-Amino-4-propoxy-4-oxobutyl)boronic acid
Uniqueness
(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
390402-06-9 |
|---|---|
Molekularformel |
C5H12BNO4 |
Molekulargewicht |
160.97 g/mol |
IUPAC-Name |
[(3S)-3-amino-4-methoxy-4-oxobutyl]boronic acid |
InChI |
InChI=1S/C5H12BNO4/c1-11-5(8)4(7)2-3-6(9)10/h4,9-10H,2-3,7H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
LHKXGHNWQIKZII-BYPYZUCNSA-N |
Isomerische SMILES |
B(CC[C@@H](C(=O)OC)N)(O)O |
Kanonische SMILES |
B(CCC(C(=O)OC)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


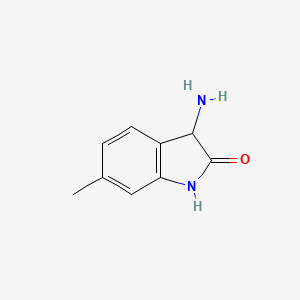

![5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile](/img/structure/B11921155.png)
![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)
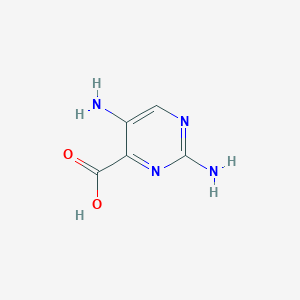

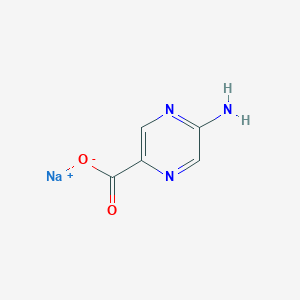

![5-Methyl-5-azaspiro[3.5]nonan-8-one](/img/structure/B11921179.png)
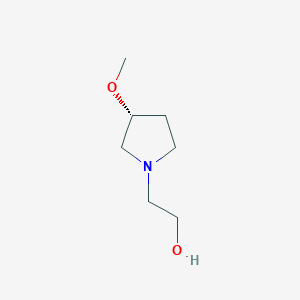
![6-Methylene-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B11921193.png)

![7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11921221.png)
